3,4-Dichloro-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

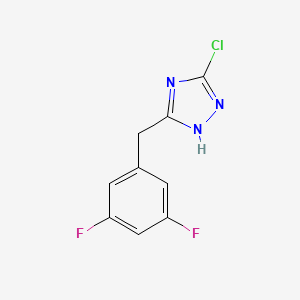

3,4-Dichloro-2-hydroxybenzaldehyde is a chemical compound with the CAS Number: 23602-61-1 . It is a powder in physical form . The molecular weight of this compound is 191.01 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H4Cl2O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 191.01 . The melting point of this compound is between 91-94 degrees Celsius .Scientific Research Applications

Chromatographic Analysis

3,4-Dichloro-2-hydroxybenzaldehyde has been used in chromatographic analyses. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes, including this compound, using a non-polar SE-30 capillary column. This research highlights its role in analytical chemistry for the separation and identification of similar compounds (Korhonen & Knuutinen, 1984).

Molecular Synthesis

The compound has been involved in the synthesis of various chemical structures. Zhu, Wei, and Zhu (2008) prepared 3-bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide by reacting 3,5-dichloro-2-hydroxybenzaldehyde with 3-bromobenzohydrazide. This illustrates its utility in creating novel organic compounds (Zhu, Wei, & Zhu, 2008).

Crystallography and Structural Chemistry

Wang, You, and Wang (2011) used 3,5-dichloro-2-hydroxybenzaldehyde in the synthesis and characterization of isostructural hydrazone compounds, showcasing its role in crystallography and structural chemistry (Wang, You, & Wang, 2011).

NMR Spectroscopy

This compound has been studied using NMR spectroscopy. Kolehmainen et al. (1995) investigated chlorinated 3,4-dihydroxybenzaldehydes, including this compound, through 1H, 13C, and 17O NMR spectroscopy. Their research contributes to the understanding of these compounds in various solvents and environments (Kolehmainen et al., 1995).

Electrocatalysis

The compound has been utilized in electrocatalysis studies. Pariente, Lorenzo, and Abruña (1994) explored the electrocatalysis of NADH oxidation with electropolymerized films of 3,4-dihydroxybenzaldehyde, indicating its potential in electrochemical applications (Pariente, Lorenzo, & Abruña, 1994).

Polymer Chemistry

In polymer chemistry, this compound has been used in the synthesis and characterization of various polymeric materials. For example, Swayze (1997) investigated the use of 4-hydroxybenzaldehyde derivatives, including this compound, as linkers for solid phase organic synthesis, demonstrating its utility in creating diverse polymeric structures (Swayze, 1997).

Safety and Hazards

Properties

IUPAC Name |

3,4-dichloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUWZPYQCSWACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2403606.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)

![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)